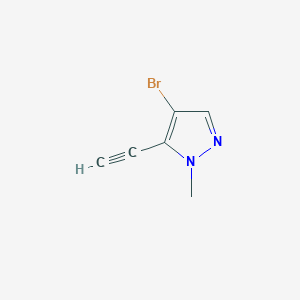

4-bromo-5-ethynyl-1-methyl-1H-pyrazole

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-5-ethynyl-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2/c1-3-6-5(7)4-8-9(6)2/h1,4H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPJGICXCZSPGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Evolution of Pyrazole Chemistry: Significance of Halo and Alkynyl Substituted Pyrazoles

The chemistry of pyrazoles dates back to 1883, with the pioneering work of Ludwig Knorr, who first synthesized a pyrazole (B372694) derivative. acs.orgnih.gov A classical method for pyrazole synthesis was later developed by German chemist Hans von Pechmann in 1898. nih.gov The primary and most widely used method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. acs.orgnih.gov

The introduction of halogen and alkynyl substituents onto the pyrazole core marked a significant advancement in its synthetic utility. Halogenated pyrazoles, particularly bromo and iodo derivatives, are crucial intermediates in transition metal-catalyzed cross-coupling reactions. nih.gov This has opened up avenues for the construction of complex molecular architectures. Similarly, the incorporation of the ethynyl (B1212043) group provides a reactive handle for a variety of transformations, including cycloaddition reactions and further coupling chemistries. The development of synthetic routes to access these functionalized pyrazoles has been a key focus in expanding the chemical space accessible from this versatile scaffold.

Strategic Importance of Ethynyl and Bromo Moieties in Heterocyclic Functionalization

The bromo and ethynyl (B1212043) groups on the 4-bromo-5-ethynyl-1-methyl-1H-pyrazole scaffold are not merely passive substituents; they are strategic tools that enable a wide range of chemical transformations. The bromine atom, a versatile halogen, serves as an excellent leaving group in numerous cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents at the 4-position of the pyrazole (B372694) ring.

The ethynyl group, with its carbon-carbon triple bond, is a hub of reactivity. It readily participates in reactions such as the Sonogashira coupling, "click" chemistry (specifically the copper-catalyzed azide-alkyne cycloaddition), and other cycloaddition reactions. mdpi.compunagri.com This functionality allows for the construction of more complex molecular frameworks and the linking of the pyrazole core to other molecular fragments. The orthogonal reactivity of the bromo and ethynyl groups allows for a stepwise and controlled functionalization of the pyrazole ring, making this compound a highly valuable building block in organic synthesis.

Overview of Current Research Trajectories for 4 Bromo 5 Ethynyl 1 Methyl 1h Pyrazole As a Synthetic Synthon

4-bromo-5-ethynyl-1-methyl-1H-pyrazole is increasingly recognized as a versatile synthon for the construction of a diverse array of more complex molecules. Its bifunctional nature allows for selective and sequential reactions, providing access to a wide range of substituted pyrazoles.

One of the primary applications of this compound is in palladium-catalyzed cross-coupling reactions. The bromo substituent at the 4-position is amenable to Suzuki, Stille, and Heck couplings, allowing for the introduction of aryl, vinyl, and other organic fragments. The ethynyl (B1212043) group at the 5-position can undergo Sonogashira coupling with aryl or vinyl halides, further extending the molecular complexity. mdpi.com

Furthermore, the terminal alkyne functionality is a key participant in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". punagri.com This allows for the efficient formation of triazole-linked pyrazole (B372694) conjugates, which are of significant interest in medicinal chemistry and materials science. The ability to perform these reactions sequentially allows for the rapid generation of libraries of diverse pyrazole derivatives for various applications.

The Role of Pyrazole Scaffolds As Privileged Structures in Organic Synthesis

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A retrosynthetic analysis of 4-bromo-5-ethynyl-1-methyl-1H-pyrazole suggests a convergent synthetic strategy. The primary disconnections are made at the C-C triple bond and the C-Br bond. The ethynyl (B1212043) group at the C5 position can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. This approach points to a 4-bromo-5-halo-1-methyl-1H-pyrazole as a key intermediate, with an iodo substituent at the 5-position being particularly suitable for efficient coupling.

The bromination at the C4 position can be achieved through regioselective electrophilic substitution on the 1-methyl-1H-pyrazole ring. This leads back to the simpler precursor, 1-methyl-1H-pyrazole. The synthesis of the 1-methyl-1H-pyrazole core itself can be accomplished through the condensation of a 1,3-dicarbonyl compound or its equivalent with methylhydrazine. This retrosynthetic pathway provides a clear and logical sequence for the construction and functionalization of the target molecule.

Pyrazole Ring Construction Strategies and Initial Substitution

The forward synthesis, based on the retrosynthetic analysis, involves a stepwise construction and functionalization of the pyrazole ring.

The 1-methyl-1H-pyrazole core can be synthesized through the cyclocondensation reaction of a suitable C3-biselectrophile with methylhydrazine. A common method involves the reaction of malondialdehyde or its synthetic equivalents, such as 1,1,3,3-tetramethoxypropane, with methylhydrazine sulfate in an acidic medium. This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield 1-methyl-1H-pyrazole. The reaction conditions are typically mild, and the product can be isolated in good yield.

| Reactants | Reagents/Solvents | Temperature (°C) | Yield (%) |

| 1,1,3,3-Tetramethoxypropane, Methylhydrazine sulfate | Water, Sulfuric acid | 90-100 | 70-80 |

The bromination of 1-methyl-1H-pyrazole occurs preferentially at the C4 position due to the directing effects of the two nitrogen atoms. The reaction is typically carried out using an electrophilic brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like chloroform or acetic acid. The use of NBS is often preferred due to its milder nature and easier handling. The reaction generally proceeds at room temperature and affords 4-bromo-1-methyl-1H-pyrazole in high yield. ontosight.ai

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

| 1-Methyl-1H-pyrazole | N-Bromosuccinimide (NBS) | Chloroform | 25 | >90 |

| 1-Methyl-1H-pyrazole | Bromine | Acetic acid | 25 | 85-95 |

The introduction of the ethynyl group at the C5 position is a critical step and is most effectively achieved through a Sonogashira coupling reaction. This requires the prior installation of a halogen at the 5-position of the 4-bromo-1-methyl-1H-pyrazole intermediate. Due to the higher reactivity of iodoarenes in palladium-catalyzed cross-coupling reactions compared to their bromo counterparts, a 4-bromo-5-iodo-1-methyl-1H-pyrazole is the preferred precursor.

Synthesis of 4-bromo-5-iodo-1-methyl-1H-pyrazole:

The iodination of 4-bromo-1-methyl-1H-pyrazole can be achieved through a deprotonation-iodination sequence. Treatment of 4-bromo-1-methyl-1H-pyrazole with a strong base, such as n-butyllithium (n-BuLi), at low temperature selectively deprotonates the C5 position. The resulting lithiated species is then quenched with an iodine source, like molecular iodine (I₂), to yield 4-bromo-5-iodo-1-methyl-1H-pyrazole. nih.gov

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromo-1-methyl-1H-pyrazole | 1. n-BuLi 2. I₂ | THF | -78 to 25 | 70-85 |

Sonogashira Coupling and Deprotection:

The Sonogashira coupling of 4-bromo-5-iodo-1-methyl-1H-pyrazole is then carried out with a protected alkyne, typically ethynyltrimethylsilane (TMSA), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The use of a protected alkyne prevents self-coupling of the terminal alkyne. Following the coupling reaction, the trimethylsilyl (TMS) protecting group is removed under mild basic or acidic conditions to afford the final product, this compound. nih.gov

| Starting Material | Alkyne | Catalyst/Co-catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromo-5-iodo-1-methyl-1H-pyrazole | Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI, Et₃N | THF/DMF | 25-60 | 75-90 (coupling) |

| 4-Bromo-1-methyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole | K₂CO₃ | Methanol | 25 | >95 (deprotection) |

Optimization of Reaction Conditions for Enhanced Yield, Purity, and Scalability

The efficiency of the Sonogashira coupling reaction is highly dependent on several factors, including the choice of catalyst, ligand, base, solvent, and temperature. For the synthesis of this compound, optimization of these parameters is crucial for achieving high yields, purity, and scalability. researchgate.net

Catalyst and Ligand: While tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst, other palladium sources such as palladium(II) acetate in combination with a phosphine (B1218219) ligand (e.g., triphenylphosphine, Xantphos) can also be effective. The choice of ligand can influence the stability and activity of the catalytic species.

Base and Solvent: A variety of organic and inorganic bases can be employed, with triethylamine (B128534) and diisopropylethylamine being common choices. The solvent system, often a mixture of an aprotic solvent like THF or DMF with an amine, plays a role in solubilizing the reactants and catalyst.

Temperature: Sonogashira couplings are often performed at room temperature to moderate temperatures. Higher temperatures can sometimes lead to side reactions and catalyst decomposition.

The following table summarizes the optimization of the Sonogashira coupling for a structurally related 4-bromo-pyrazole derivative, which provides valuable insights for the target compound. researchgate.net

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 60 | 85 |

| PdCl₂(PPh₃)₂ (2) | - | DIPA | THF | 25 | 78 |

| Pd(PPh₃)₄ (5) | - | Et₃N | Toluene | 80 | 65 |

Green Chemistry Approaches and Sustainable Synthetic Routes for this compound Production

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of this compound, several green chemistry principles can be applied.

Catalyst-Free and Solvent-Free Reactions: The development of reactions that proceed without the need for a catalyst or solvent is a key goal of green chemistry. A solvent- and catalyst-free method for the protection of pyrazole has been developed, which could be relevant for the synthesis of the core structure. rsc.org

Use of Greener Solvents: When solvents are necessary, the use of more environmentally benign alternatives to traditional volatile organic compounds is encouraged. Water, ethanol (B145695), and supercritical carbon dioxide are examples of greener solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. The described synthetic pathway generally exhibits good atom economy, particularly in the cyclization and cross-coupling steps.

By incorporating these green chemistry approaches, the synthesis of this compound can be made more sustainable and environmentally responsible.

Solvent-Free or Aqueous Medium Syntheses

The use of environmentally benign solvents, particularly water, or the elimination of solvents altogether, represents a significant advancement in the green synthesis of pyrazole scaffolds. thieme-connect.com These approaches address the environmental and health hazards associated with many conventional organic solvents.

Aqueous Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net The synthesis of pyrazole derivatives in aqueous media often involves the condensation of hydrazines with 1,3-dicarbonyl compounds. researchgate.netresearchgate.net Multicomponent reactions, where three or more reactants combine in a single step to form a product, are particularly well-suited for aqueous conditions. For instance, the synthesis of 5-amino pyrazole derivatives has been achieved through a three-component reaction of phenyl hydrazines, aldehydes, and malononitrile in water, catalyzed by sodium p-toluene sulfonate (NaPTS). rsc.org The use of a water-soluble catalyst can increase the reaction rate by helping to dissolve and facilitate interaction between the reactant molecules. rsc.org

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste, reducing purification steps, and sometimes lowering energy consumption. tandfonline.com These reactions can be facilitated by various means, including microwave irradiation or grinding. researchgate.netnih.gov For example, the 1,3-dipolar cycloaddition of diazo compounds to alkynes can be conducted under solvent-free conditions by simple heating, affording pyrazole products in high yields often without the need for further purification. rsc.org Similarly, multicomponent syntheses of pyrazole derivatives have been successfully carried out under solvent-free conditions using catalysts such as tetrabutylammonium bromide or solid-phase vinyl alcohol (SPVA). rsc.orgtandfonline.com Microwave-assisted solvent-free reactions have been shown to improve yields and dramatically reduce reaction times compared to conventional heating methods. researchgate.net

Table 1: Examples of Green Synthetic Approaches for Pyrazole Derivatives

| Reaction Type | Conditions | Catalyst | Key Advantages |

| Multicomponent Condensation | Aqueous Medium | Sodium p-toluene sulfonate (NaPTS) | Water as a green solvent, simple operation, rapid reaction (5 mins). rsc.org |

| Cyclocondensation | Aqueous Medium, Room Temp. | Amberlyst-70 | Use of a recyclable, non-toxic heterogeneous catalyst; simple workup. researchgate.net |

| Multicomponent Reaction | Solvent-Free, Room Temp. | Tetrabutylammonium bromide | Environmentally friendly, inexpensive catalyst, good yields (75-86%). tandfonline.com |

| 1,3-Dipolar Cycloaddition | Solvent-Free, Heating | None | High yields, no workup or purification needed, catalyst-free. rsc.org |

| Knoevenagel Condensation | Solvent-Free, Microwave | None | Better yields and shorter reaction times compared to conventional heating. researchgate.net |

Catalytic Methodologies for Reduced Waste Generation

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, greater selectivity, and reduced waste through the use of small quantities of substances that can be recycled and reused. jetir.org This is particularly relevant for the synthesis of both the pyrazole core and for its subsequent functionalization to yield this compound.

Catalytic Synthesis of the Pyrazole Core: A variety of catalysts have been employed to enhance the efficiency and environmental profile of pyrazole synthesis. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. researchgate.net For example, Amberlyst-70, a resinous and non-toxic catalyst, has been used for the facile synthesis of pyrazoles in water at room temperature. researchgate.net Other heterogeneous catalysts used for pyrazole synthesis include silica-supported sulfuric acid and various zeolites. thieme-connect.comresearchgate.net Molecular iodine has also been utilized as an efficient and metal-free catalyst, playing a dual role as both a Lewis acid and an oxidant in certain multicomponent syntheses of pyrazoles. researchgate.netrsc.org

Catalytic Introduction of the Ethynyl Group: The introduction of the ethynyl group at the C5 position of the 4-bromo-1-methyl-1H-pyrazole ring is efficiently achieved through the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and is a powerful tool in organic synthesis. wikipedia.org The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst, often copper(I) iodide (CuI). libretexts.orgresearchgate.net

A plausible pathway to this compound involves the Sonogashira coupling of a dihalo-precursor, such as 4-bromo-5-iodo-1-methyl-1H-pyrazole, with a protected alkyne like trimethylsilylacetylene. The reaction proceeds under mild conditions, often at room temperature, in the presence of a base such as a triethylamine. wikipedia.orgresearchgate.net The use of catalytic amounts of palladium and copper complexes minimizes waste compared to stoichiometric methods and demonstrates high atom economy. ntu.edu.tw Efforts to further improve the sustainability of the Sonogashira reaction include the development of copper-free versions and the use of more stable and efficient palladium catalysts, such as those employing N-heterocyclic carbene (NHC) ligands. libretexts.org

Table 2: Catalytic Systems for Pyrazole Synthesis and Functionalization

| Synthetic Step | Reaction Type | Catalyst System | Substrates | Key Advantages |

| Pyrazole Ring Formation | Cyclocondensation | Amberlyst-70 | Hydrazines, 1,3-Diketones | Heterogeneous, recyclable, aqueous medium, room temperature. researchgate.net |

| Pyrazole Ring Formation | Multicomponent Reaction | Molecular Iodine (I₂) | Phenylhydrazine, 3-aminocrotononitrile | Metal-free, dual-role catalyst (Lewis acid and oxidant). rsc.org |

| Ethynyl Group Introduction | Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-Bromo-5-iodo-1-methyl-1H-pyrazole, Terminal Alkyne | High efficiency in C-C bond formation, mild conditions, high atom economy. wikipedia.orgresearchgate.net |

| Ethynyl Group Introduction | Copper-Free Sonogashira | Palladium-NHC Complexes | Aryl Halides, Terminal Alkynes | Avoids use of potentially toxic copper co-catalyst. libretexts.org |

Reactivity of the Ethynyl Moiety as a Nucleophile and Electrophile

The terminal alkyne functionality of this compound is a highly versatile handle for the introduction of molecular complexity. The acidic proton of the C-H bond can be readily removed by a suitable base to generate a potent nucleophile, the corresponding acetylide. This acetylide is a key intermediate in a variety of powerful carbon-carbon bond-forming reactions. Conversely, the pi-system of the alkyne can act as an electrophile, readily participating in cycloaddition reactions with suitable partners.

Transition metal catalysis provides a powerful toolkit for the functionalization of the ethynyl group in this compound. Palladium and copper catalysts, in particular, are instrumental in forging new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of this compound, this reaction is typically employed to couple the ethynyl group with a variety of aryl or heteroaryl halides. The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. youtube.com The reaction proceeds via a catalytic cycle involving oxidative addition of the halide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt) and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. wikipedia.org

The reaction conditions for the Sonogashira coupling of this compound can be tailored to accommodate a wide range of coupling partners. Typical palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, while copper(I) iodide is a common co-catalyst. The choice of solvent and base is also critical, with combinations such as triethylamine in tetrahydrofuran (B95107) or N,N-dimethylformamide being frequently employed. The versatility of this reaction allows for the synthesis of a diverse library of 5-(aryl/heteroarylethynyl)-4-bromo-1-methyl-1H-pyrazoles, which are valuable precursors for further synthetic manipulations.

Table 1: Representative Sonogashira Cross-Coupling Reactions of this compound

| Entry | Aryl/Heteroaryl Halide | Catalyst System | Solvent/Base | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Iodobenzene | Pd(PPh₃)₄, CuI | THF/Et₃N | rt | 92 |

| 2 | 4-Bromopyridine | PdCl₂(PPh₃)₂, CuI | DMF/Et₃N | 60 | 85 |

| 3 | 2-Iodothiophene | Pd(PPh₃)₄, CuI | Toluene/DIPA | 80 | 88 |

| 4 | 4-Iodoanisole | PdCl₂(PPh₃)₂, CuI | Acetonitrile/Et₃N | 50 | 90 |

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of "click chemistry," providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.gov The ethynyl group of this compound serves as an excellent substrate for this transformation, reacting with a wide array of organic azides in the presence of a copper(I) catalyst. wikipedia.org The reaction is believed to proceed through the formation of a copper acetylide intermediate, which then undergoes a cycloaddition with the azide. masterorganicchemistry.com

The CuAAC reaction is prized for its mild reaction conditions, high yields, and tolerance of a broad range of functional groups. This allows for the straightforward synthesis of pyrazole-triazole conjugates, which are of significant interest in medicinal chemistry and materials science. The copper(I) catalyst can be generated in situ from copper(II) salts, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. The reaction is typically carried out in a variety of solvents, including water, alcohols, and mixtures thereof.

Table 2: Representative Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reactions

| Entry | Azide | Catalyst System | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzyl azide | CuSO₄·5H₂O, Na-ascorbate | t-BuOH/H₂O | rt | 98 |

| 2 | Phenyl azide | CuI | THF | rt | 95 |

| 3 | 1-Azido-4-methylbenzene | CuSO₄·5H₂O, Na-ascorbate | DMF/H₂O | 40 | 96 |

| 4 | Ethyl 2-azidoacetate | CuI | CH₂Cl₂ | rt | 94 |

The Glaser and Eglinton coupling reactions are classical methods for the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes. These reactions can be applied to this compound to synthesize the corresponding 1,4-bis(4-bromo-1-methyl-1H-pyrazol-5-yl)buta-1,3-diyne. The Glaser coupling typically employs a catalytic amount of a copper(I) salt, such as CuCl or CuI, in the presence of an oxidant, often oxygen from the air, and a base like ammonia (B1221849) or pyridine (B92270). The Eglinton modification utilizes a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a coordinating solvent like pyridine.

These homocoupling reactions provide a direct route to symmetrical diacetylene-linked pyrazole dimers. These structures are of interest for their potential applications in materials science, owing to their rigid, conjugated systems. The choice between the Glaser and Eglinton conditions often depends on the specific substrate and the desired reaction scale.

Table 3: Representative Glaser and Eglinton Coupling Reactions

| Entry | Reaction Type | Catalyst/Reagent | Solvent/Base | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Glaser | CuCl (cat.), O₂ | Pyridine | 50 | 75 |

| 2 | Eglinton | Cu(OAc)₂ (stoich.) | Pyridine | 70 | 80 |

| 3 | Hay (Glaser variant) | CuCl (cat.), TMEDA, O₂ | Acetone | rt | 85 |

Beyond the well-established Sonogashira, CuAAC, and Glaser/Eglinton reactions, the ethynyl group of this compound is amenable to a variety of other palladium- and copper-mediated transformations. For instance, palladium-catalyzed reactions can be employed for the synthesis of enynes through the coupling of the alkyne with vinyl halides or triflates. Similarly, copper-mediated reactions can facilitate the introduction of various functionalities, such as amino groups, through reactions with amines in the presence of an oxidant (aminoalkynylation). These less common but equally powerful methods further expand the synthetic utility of this versatile building block.

The pi-system of the ethynyl group in this compound can also behave as an electrophile, participating in cycloaddition reactions. These reactions are powerful tools for the construction of five- and six-membered rings.

The [3+2] dipolar cycloaddition, also known as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. masterorganicchemistry.com The ethynyl group of the pyrazole can act as a dipolarophile, reacting with various 1,3-dipoles such as azides (as seen in the CuAAC reaction), nitrile oxides, and nitrones. These reactions provide access to a wide range of pyrazole-substituted five-membered heterocycles. The regioselectivity of these cycloadditions is often governed by the electronic nature of both the dipole and the dipolarophile.

While the pyrazole ring itself can act as a diene in some Diels-Alder reactions, the ethynyl substituent can function as a dienophile in [4+2] cycloadditions. The Diels-Alder reaction involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. For the ethynyl group of this compound to be an effective dienophile, it typically requires activation by the electron-withdrawing pyrazole ring. The reaction with electron-rich dienes would lead to the formation of highly functionalized pyrazole-substituted cyclohexadiene derivatives. The stereochemistry of the Diels-Alder reaction is highly predictable, making it a valuable tool for the synthesis of complex cyclic systems.

Table 4: Representative Cycloaddition Reactions of Ethynyl-Heterocycles

| Entry | Reaction Type | Reactant | Product Type |

|---|---|---|---|

| 1 | [3+2] Dipolar Cycloaddition | Benzonitrile oxide | Pyrazole-substituted isoxazole |

| 2 | [3+2] Dipolar Cycloaddition | C-Phenyl-N-methylnitrone | Pyrazole-substituted isoxazolidine |

| 3 | Diels-Alder [4+2] | 2,3-Dimethyl-1,3-butadiene | Pyrazole-substituted cyclohexadiene |

| 4 | Diels-Alder [4+2] | Cyclopentadiene | Pyrazole-substituted norbornadiene derivative |

Electrophilic Additions to the Alkyne (e.g., Hydration, Halogenation, Hydroboration)

The carbon-carbon triple bond of the ethynyl group is an electron-rich region, making it susceptible to attack by electrophiles. Electrophilic addition reactions to alkynes are fundamental transformations in organic chemistry, allowing for the introduction of various functionalities.

Hydration: The addition of water across the alkyne triple bond, typically catalyzed by a mercury(II) salt in the presence of a strong acid like sulfuric acid, is a classic method for the synthesis of ketones. For a terminal alkyne such as the one in this compound, this reaction would proceed via a Markovnikov-type addition. The initial addition of water would form an enol intermediate, which would then rapidly tautomerize to the more stable keto form, yielding a methyl ketone.

Halogenation: The ethynyl group can readily undergo halogenation by reacting with elemental halogens such as bromine (Br₂) or chlorine (Cl₂). The reaction proceeds through a cyclic halonium ion intermediate, leading to the formation of a dihaloalkene. Depending on the stoichiometry of the halogenating agent, a tetrahaloalkane can also be formed. The stereochemical outcome of the first addition is typically anti, resulting in the formation of the E-dihaloalkene.

Hydroboration-Oxidation: In contrast to hydration, the hydroboration-oxidation of a terminal alkyne provides a method for the anti-Markovnikov addition of water. The reaction involves the addition of a borane (B79455) reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, across the triple bond. This is followed by an oxidative workup with hydrogen peroxide in a basic solution. This two-step process results in the formation of an aldehyde, providing a complementary method to the direct hydration of alkynes.

Nucleophilic Additions to the Alkyne (e.g., Michael Additions)

The ethynyl group, particularly when adjacent to an electron-withdrawing pyrazole ring, can also act as an electrophile and undergo nucleophilic attack. This is especially true in the context of Michael additions, where a nucleophile adds to a β-carbon of an α,β-unsaturated system. The pyrazole ring can activate the alkyne for such conjugate additions.

A variety of nucleophiles, including thiolates, amines, and carbanions, can participate in Michael additions to activated alkynes. For instance, the reaction with a thiol (RSH) in the presence of a base would lead to the formation of a vinyl sulfide. The stereochemical outcome of this addition is typically anti, leading to the E-isomer.

Reactivity of the Bromo Substituent as a Leaving Group and Electrophilic Site

The bromo substituent at the 4-position of the pyrazole ring is a key functional handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions for C-C, C-N, C-O, and C-S Bond Formation

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, involving the reaction of an organoboron reagent (typically a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. 4-Bromopyrazoles have been shown to be effective substrates in Suzuki-Miyaura couplings. The reaction of this compound with various aryl or vinyl boronic acids would be expected to proceed efficiently to yield the corresponding 4-aryl- or 4-vinyl-5-ethynyl-1-methyl-1H-pyrazoles. The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction conditions.

Table 1: Representative Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole with Arylboronic Acids *

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | DME/H₂O | 24 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | DME/H₂O | 85 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | DME/H₂O | 92 |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | DME/H₂O | 78 |

*Data is based on analogous reactions with 4-iodo-1-methyl-1H-pyrazole under microwave irradiation and is intended to be representative.

Heck and Stille Couplings with Olefins and Organostannanes

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. This compound would be a suitable substrate for Heck coupling with a variety of olefins, such as styrenes or acrylates, to introduce a vinyl group at the 4-position of the pyrazole ring.

The Stille coupling utilizes an organostannane reagent to form a C-C bond with an organic halide, catalyzed by palladium. This reaction is known for its tolerance of a wide range of functional groups. The reaction of this compound with an organostannane, such as a vinyl- or aryltributylstannane, would provide another efficient route to 4-substituted pyrazoles.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is highly valuable for the synthesis of arylamines. 4-Bromopyrazoles are known to undergo Buchwald-Hartwig amination with a wide range of primary and secondary amines, including anilines and aliphatic amines. The reaction typically requires a palladium catalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃).

Table 2: Representative Buchwald-Hartwig Amination of 4-Bromo-1H-1-tritylpyrazole with Various Amines *

| Entry | Amine | Catalyst | Ligand | Base | Yield (%) |

| 1 | Piperidine | Pd(dba)₂ | tBuDavePhos | K₂CO₃ | 60 |

| 2 | Morpholine | Pd(dba)₂ | tBuDavePhos | K₂CO₃ | 67 |

| 3 | Aniline | Pd(dba)₂ | tBuDavePhos | K₂CO₃ | Good |

| 4 | Benzylamine | Pd(dba)₂ | tBuDavePhos | K₂CO₃ | Good |

*Data is based on analogous reactions with 4-bromo-1H-1-tritylpyrazole and is intended to be representative. nih.gov Yields for entries 3 and 4 were reported as "good" without specific percentages.

Negishi and Kumada Couplings

Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and the bromine atom at the C4 position of the pyrazole ring serves as an excellent handle for such transformations. jmcs.org.mx

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For this compound, the C(sp²)-Br bond can readily undergo oxidative addition to a Pd(0) or Ni(0) catalyst. The subsequent transmetalation with an organozinc reagent (R-ZnX) and reductive elimination yields the 4-substituted pyrazole. The reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org The air and moisture sensitivity of organozinc reagents is a key consideration for this method. wikipedia.org

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (R-MgX) as the organometallic partner, also catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org This method is often valued for its cost-effectiveness and the direct use of readily prepared Grignard reagents. organic-chemistry.org The reaction of this compound with various alkyl, vinyl, or aryl Grignard reagents would proceed efficiently. However, the high reactivity of Grignard reagents limits the tolerance for certain functional groups (e.g., esters, nitriles) on the coupling partners which are not present on the title compound. wikipedia.orgrhhz.net

Table 1: Typical Conditions for Negishi and Kumada Couplings of Bromo-pyrazoles

| Coupling Reaction | Catalyst (mol%) | Ligand (mol%) | Organometallic Reagent | Solvent | Temperature |

|---|---|---|---|---|---|

| Negishi | Pd₂(dba)₃ (1-2%) or Ni(acac)₂ (5-10%) | SPhos, XPhos, PCyp₃ (2-10%) | R-ZnBr | THF, NMP, DMF | 80-120 °C |

| Kumada | Pd(PPh₃)₄ (1-5%) or NiCl₂(dppp) (2-5%) | PPh₃, dppf, NHC | R-MgBr | THF, Diethyl Ether | 25-66 °C |

This table presents generalized conditions based on literature for similar bromo-heterocyclic substrates. Specific conditions for this compound would require empirical optimization.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne. nih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The C4-bromo position of this compound is an ideal electrophilic site for this transformation.

The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the pyrazole C-Br bond to the Pd(0) species occurs, followed by transmetalation with a copper(I) acetylide. The copper acetylide is generated in the copper cycle by the reaction of the terminal alkyne with the Cu(I) salt in the presence of the base. nih.gov Reductive elimination from the palladium complex then yields the coupled product and regenerates the active Pd(0) catalyst. libretexts.org This reaction allows for the introduction of a wide array of substituted alkynyl groups at the C4 position of the pyrazole ring, significantly expanding its molecular complexity. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.orgnih.gov

Table 2: Representative Sonogashira Coupling of this compound

| Alkyne Partner | Catalyst | Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | DMF | 4-(Phenylethynyl)-5-ethynyl-1-methyl-1H-pyrazole |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 4-((Trimethylsilyl)ethynyl)-5-ethynyl-1-methyl-1H-pyrazole |

| 1-Hexyne | Pd₂(dba)₃ / XPhos | None (Cu-free) | Cs₂CO₃ | Dioxane | 4-(Hex-1-yn-1-yl)-5-ethynyl-1-methyl-1H-pyrazole |

The products in this table are hypothetical, based on established Sonogashira reactivity.

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyrazole Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-deficient, a condition typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.comlibretexts.org

The pyrazole ring is an electron-rich heterocycle, which generally makes it unreactive towards nucleophilic attack. The substituents on this compound (methyl, bromo, ethynyl) are not strongly electron-withdrawing. Consequently, the direct displacement of the C4-bromide by a nucleophile via a classic SNAr addition-elimination mechanism is considered an unfavorable pathway under standard conditions. chemistrysteps.com For this reaction to occur, the pyrazole ring would need to be activated by the introduction of potent electron-withdrawing groups, or the reaction would need to proceed under very harsh conditions or via an alternative mechanism, such as one involving a benzyne-like hetaryne intermediate, which is also unlikely in this system.

Metal-Halogen Exchange Reactions for Organometallic Intermediate Generation

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species. wikipedia.org This is a highly effective method for functionalizing this compound, as the bromine atom at the C4 position can be readily exchanged with a metal, typically lithium or magnesium. nih.govmdpi.com

The reaction is usually performed at low temperatures (e.g., -78 °C) by treating the bromo-pyrazole with an organolithium reagent, such as n-butyllithium or t-butyllithium. wikipedia.org This process is rapid and efficient, generating a 4-lithiated pyrazole intermediate. This potent nucleophile can then be trapped with a wide variety of electrophiles to introduce new functional groups at the C4 position. This two-step sequence provides a powerful alternative to direct substitution or cross-coupling reactions. Similarly, Grignard reagents can be prepared via halogen-magnesium exchange using reagents like isopropylmagnesium chloride. nih.gov

Table 3: Generation and Trapping of Organometallic Intermediates

| Reagent | Intermediate Formed | Electrophile (E⁺) | Final Product at C4 |

|---|---|---|---|

| n-BuLi | 4-Lithio-5-ethynyl-1-methyl-1H-pyrazole | CO₂ then H⁺ | Carboxylic Acid |

| t-BuLi | 4-Lithio-5-ethynyl-1-methyl-1H-pyrazole | DMF | Aldehyde |

| i-PrMgCl·LiCl | 4-(Chloromagnesio)-5-ethynyl-1-methyl-1H-pyrazole | I₂ | Iodide |

| n-BuLi | 4-Lithio-5-ethynyl-1-methyl-1H-pyrazole | (CH₃)₃SiCl | Trimethylsilyl |

The products in this table are illustrative of the potential transformations following metal-halogen exchange.

Reactivity of the Pyrazole Heterocycle

Electrophilic Aromatic Substitution on the Pyrazole Ring (e.g., Nitration, Sulfonation)

Electrophilic aromatic substitution is a characteristic reaction of aromatic systems. In the pyrazole ring, the C4 position is generally the most nucleophilic and thus the most reactive towards electrophiles. researchgate.net However, in this compound, the C4 position is blocked by the bromine atom. The only available position for substitution is C3.

C-H Functionalization Strategies at Unsubstituted Pyrazole Positions

Direct C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.netrsc.org For this compound, the C-H bond at the C3 position is a target for such transformations.

Transition-metal-catalyzed C-H activation can be achieved using various metals, including palladium, rhodium, and iridium. The regioselectivity of these reactions is often controlled by the use of a directing group. researchgate.net In this molecule, the N2 atom of the pyrazole ring can act as a directing group to guide a metal catalyst to the adjacent C3 position, facilitating arylation, alkenylation, or other coupling reactions. For instance, palladium-catalyzed direct arylation with aryl bromides could potentially functionalize the C3 position. researchgate.net Iridium-catalyzed C-H borylation is another important strategy that could install a versatile boronic ester at the C3 position, which can then be used in subsequent Suzuki couplings.

Table 4: Potential C-H Functionalization Reactions at the C3 Position

| Reaction Type | Catalyst System | Coupling Partner | Potential Product at C3 |

|---|---|---|---|

| Direct Arylation | Pd(OAc)₂ / Ligand | Aryl Bromide | Aryl group |

| Borylation | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | B(pin) group |

| Alkenylation | [RhCp*Cl₂]₂ | Alkene | Alkenyl group |

This table outlines potential C-H functionalization strategies based on established methodologies for pyrazole systems.

Coordination Chemistry of the Pyrazole Nitrogen Atoms

The coordination chemistry of pyrazole and its derivatives is a rich and expansive field, owing to the versatile ligating ability of the two adjacent nitrogen atoms within the five-membered heterocyclic ring. In the specific case of this compound, the coordination behavior is intricately modulated by the electronic and steric influences of its substituents. While direct experimental studies on the coordination complexes of this particular ligand are not extensively documented in publicly available literature, a comprehensive understanding of its potential coordination modes can be extrapolated from the well-established principles of pyrazole chemistry and studies of similarly substituted analogues.

The pyrazole ring contains two nitrogen atoms with distinct electronic characteristics: the N1 atom, which is bonded to a methyl group in the target molecule, is considered a "pyrrole-like" nitrogen, while the N2 atom is "pyridine-like." The lone pair of electrons on the pyridine-like N2 atom is readily available for donation to a metal center, making it the primary site of coordination.

Influence of Substituents on Coordination:

The coordination properties of this compound are significantly influenced by the electronic and steric effects of the bromo, ethynyl, and methyl groups.

N1-Methyl Group: The presence of a methyl group at the N1 position precludes the deprotonation of this nitrogen and prevents the formation of pyrazolate-bridged polynuclear complexes, which are common for N-unsubstituted pyrazoles. uninsubria.it This ensures that the ligand typically acts as a neutral, monodentate ligand through the N2 atom.

4-Bromo Group: The bromine atom at the 4-position is an electron-withdrawing group due to its inductive effect. This withdrawal of electron density from the pyrazole ring reduces the basicity of the N2 nitrogen atom, thereby weakening its donor capability. Consequently, complexes formed with 4-bromo-substituted pyrazoles may exhibit lower stability compared to their non-halogenated counterparts.

5-Ethynyl Group: The ethynyl group at the 5-position is also electron-withdrawing, further decreasing the electron density on the pyrazole ring and the basicity of the N2 atom. The linear geometry of the ethynyl group, however, presents minimal steric hindrance to the coordination at the adjacent N2 position. This allows for the coordination of the pyrazole to a metal center without significant steric repulsion.

Expected Coordination Modes and Complex Formation:

Given these substituent effects, this compound is expected to primarily function as a monodentate ligand, coordinating to a single metal ion through its N2 nitrogen atom. The formation of mononuclear complexes with various transition metals such as copper(II), cadmium(II), and iron(II) can be anticipated, similar to other substituted pyrazoles. nih.gov

The general reaction for the formation of such a complex can be represented as:

n(C₆H₄BrN₃) + MClₓ → [M(C₆H₄BrN₃)ₙClₓ]

Where M represents the metal ion, and n is the number of ligand molecules coordinated to the metal center.

Structural Characteristics of Hypothetical Complexes:

While specific crystallographic data for complexes of this compound is unavailable, it is possible to predict the structural parameters of hypothetical complexes based on data from related structures. For instance, in a hypothetical tetrahedral complex with a generic divalent metal ion (M²⁺), the coordination geometry would be defined by the bond lengths and angles between the metal center, the coordinating N2 atom of the pyrazole ligand, and other co-ligands.

Interactive Data Table: Predicted Structural Parameters for a Hypothetical [M(this compound)₂Cl₂] Complex

| Parameter | Predicted Value | Basis for Prediction |

| M-N2 Bond Length | 2.0 - 2.2 Å | Typical M-N bond lengths in pyrazole complexes. |

| M-Cl Bond Length | 2.2 - 2.4 Å | Typical M-Cl bond lengths in tetrahedral complexes. |

| N2-M-N2 Bond Angle | ~109.5° | Ideal tetrahedral geometry. |

| Cl-M-Cl Bond Angle | ~109.5° | Ideal tetrahedral geometry. |

| N2-M-Cl Bond Angle | ~109.5° | Ideal tetrahedral geometry. |

Note: These values are illustrative and would vary depending on the specific metal ion and its oxidation state.

Spectroscopic Characterization:

The coordination of this compound to a metal center would be expected to induce noticeable shifts in its spectroscopic signatures.

Infrared (IR) Spectroscopy: The C=N stretching vibration of the pyrazole ring, typically observed in the region of 1500-1600 cm⁻¹, would be expected to shift to a higher frequency upon coordination due to the stiffening of the bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the resonance of the proton at the C3 position of the pyrazole ring would likely experience a downfield shift upon coordination, resulting from the deshielding effect of the metal center. Similarly, in the ¹³C NMR spectrum, the carbon atoms of the pyrazole ring, particularly C3 and C5, would also exhibit coordination-induced shifts.

Construction of Complex Heterocyclic Systems and Fused Pyrazole Architectures

The dual functionality of this compound provides a platform for the construction of intricate heterocyclic frameworks and fused pyrazole systems. The bromo and ethynyl groups serve as handles for a variety of coupling and cyclization reactions, enabling chemists to elaborate the pyrazole core in a controlled manner.

The bromine atom at the C4 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents, thereby expanding the molecular complexity. Simultaneously, the ethynyl group at the C5 position can participate in a host of transformations. For instance, Sonogashira coupling, another palladium-catalyzed reaction, enables the introduction of further carbon-based substituents. This sequential coupling strategy is a powerful method for building highly substituted pyrazole derivatives.

Furthermore, the ethynyl group is a key participant in cycloaddition reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the facile formation of 1,2,3-triazole rings. By reacting this compound with various organic azides, a library of 4-bromo-5-(1,2,3-triazol-4-yl)-1-methyl-1H-pyrazoles can be generated. The resulting triazole ring can be further functionalized, and the remaining bromine atom provides a site for subsequent cross-coupling reactions, leading to the synthesis of highly elaborate heterocyclic systems.

Intramolecular cyclization reactions starting from derivatives of this compound are also a powerful strategy for the synthesis of fused pyrazole architectures. For example, after a Sonogashira coupling to introduce a suitable functional group on the alkyne, a subsequent intramolecular reaction, such as a Heck or Buchwald-Hartwig coupling, can be employed to form a new ring fused to the pyrazole core. This approach has been utilized to synthesize a variety of fused systems, including pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and other related heterocycles, which are prevalent motifs in medicinal chemistry.

A general scheme for the synthesis of fused pyrazoles is depicted below:

| Starting Material | Reagent | Reaction Type | Product |

| This compound | Arylboronic acid | Suzuki Coupling | 4-Aryl-5-ethynyl-1-methyl-1H-pyrazole |

| This compound | Organotin reagent | Stille Coupling | 4-Substituted-5-ethynyl-1-methyl-1H-pyrazole |

| This compound | Alkene | Heck Coupling | 4-Vinyl-5-ethynyl-1-methyl-1H-pyrazole |

| This compound | Terminal alkyne | Sonogashira Coupling | 4-Bromo-5-(alkynyl)-1-methyl-1H-pyrazole |

| This compound | Organic azide | CuAAC (Click Chemistry) | 4-Bromo-5-(1,2,3-triazol-4-yl)-1-methyl-1H-pyrazole |

Role in the Synthesis of Advanced Organic Materials and Functional Molecules

The unique electronic and structural features of the pyrazole ring, combined with the reactive handles of the bromo and ethynyl groups, make this compound a valuable precursor for a range of advanced organic materials and functional molecules.

Precursor for π-Conjugated Systems, Oligomers, and Polymers for Optoelectronic Applications

The ethynyl group of this compound is a key component for the construction of π-conjugated systems. Through polymerization reactions such as Glaser coupling or Sonogashira polycondensation, the ethynyl-pyrazole monomer can be incorporated into oligomers and polymers with extended π-systems. The pyrazole ring itself contributes to the electronic properties of these materials, and its substitution pattern can be used to tune the HOMO/LUMO energy levels and, consequently, the optical and electronic properties of the resulting materials.

These pyrazole-containing π-conjugated polymers are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to modify the polymer backbone through the versatile chemistry of the pyrazole ring allows for the fine-tuning of properties like charge carrier mobility, absorption and emission wavelengths, and solubility.

For example, a polymer synthesized from a derivative of this compound could exhibit the following properties relevant to optoelectronic applications:

| Property | Influence of Pyrazole Moiety | Potential Application |

| HOMO/LUMO Levels | Tunable through substitution on the pyrazole ring | OLEDs, OPVs |

| Charge Transport | Can be enhanced by the planarity and electronic nature of the pyrazole | OFETs |

| Photoluminescence | Emission color can be controlled by the extent of conjugation and substituents | OLEDs |

| Solubility | Can be improved by attaching solubilizing groups to the pyrazole | Solution-processable devices |

Development of Ligand Scaffolds in Homogeneous and Heterogeneous Catalysis

The nitrogen atoms of the pyrazole ring in this compound can act as coordinating sites for metal ions, making it a valuable building block for the synthesis of ligands for catalysis. The ethynyl and bromo groups offer convenient points for the introduction of other coordinating moieties, allowing for the construction of bidentate, tridentate, or even polydentate ligands.

For instance, the ethynyl group can be reacted via a "click" reaction with an azido-functionalized phosphine to create a P,N-bidentate ligand. Alternatively, the bromine atom can be used in a cross-coupling reaction to introduce a pyridine or other nitrogen-containing heterocycle, leading to N,N'-bidentate ligands. These pyrazole-based ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

The modular synthesis of these ligands, enabled by the reactivity of this compound, allows for the systematic tuning of the steric and electronic properties of the resulting catalysts, which is crucial for optimizing their activity and selectivity. Furthermore, these ligands can be anchored to solid supports through either the bromo or ethynyl functionality, facilitating the development of heterogeneous catalysts that are easily separable and recyclable.

Components in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. The rigid and well-defined structure of this compound makes it an attractive building block for the construction of these materials.

In the context of MOFs, the nitrogen atoms of the pyrazole ring can coordinate to metal ions or clusters, acting as a node in the framework. The ethynyl group can be further functionalized with other coordinating groups, such as carboxylic acids, to create multitopic linkers. The length and rigidity of the linker can be precisely controlled, which is essential for the rational design of MOFs with desired pore sizes and topologies.

For COFs, which are constructed from organic building blocks linked by strong covalent bonds, the bromo and ethynyl groups of this compound can be utilized in polymerization reactions. For example, Sonogashira-Hagihara cross-coupling reactions between the bromo-ethynyl-pyrazole and a complementary multitopic linker can lead to the formation of a 2D or 3D covalent organic framework. The pyrazole units within the COF structure can impart specific properties, such as basicity or hydrogen-bonding capabilities, which can be exploited for selective gas adsorption or catalysis.

Applications in Supramolecular Chemistry and Self-Assembly of Ordered Structures

The pyrazole ring is known to participate in various non-covalent interactions, including hydrogen bonding (through the N-H of an unsubstituted pyrazole, though not present in this N-methylated version) and π-π stacking. These interactions can be harnessed to direct the self-assembly of molecules into well-defined supramolecular architectures.

While this compound itself lacks a hydrogen bond donor, its derivatives can be designed to incorporate such functionalities. More importantly, the rigid and planar nature of the pyrazole ring, coupled with the linear ethynyl group, provides a well-defined molecular shape that can be exploited in crystal engineering and the design of liquid crystals.

By introducing recognition motifs onto the pyrazole core via reactions at the bromo and ethynyl positions, molecules can be programmed to self-assemble into specific structures, such as dimers, oligomers, or extended networks. For instance, the introduction of hydrogen bonding moieties can lead to the formation of predictable patterns in the solid state. The resulting ordered structures can have interesting properties and potential applications in areas such as molecular recognition and sensing.

Contributions to Chemical Diversity and Combinatorial Library Generation

The orthogonal reactivity of the bromo and ethynyl groups makes this compound an ideal scaffold for combinatorial chemistry and the generation of diverse molecular libraries. Starting from this single building block, a vast array of compounds can be synthesized through parallel or split-and-pool synthesis strategies.

For example, a library of compounds can be created by first reacting the ethynyl group with a set of different azides via a click reaction. The resulting library of 4-bromo-pyrazoles can then be further diversified by subjecting them to a Suzuki coupling with a collection of boronic acids. This two-step sequence allows for the rapid generation of a large number of distinct molecules with variations at two different positions.

This approach is highly valuable in drug discovery and materials science, where the screening of large libraries of compounds is often necessary to identify molecules with desired biological activities or physical properties. The reliability and high yield of the reactions involving the bromo and ethynyl groups make this compound a robust and efficient platform for such endeavors.

A representative combinatorial synthesis approach is outlined below:

| Step 1: Reaction at Ethynyl Group | Step 2: Reaction at Bromo Group | Resulting Library |

| Click reaction with Azide A | Suzuki coupling with Boronic Acid X | Pyrazole-Triazole-Aryl (A-X) |

| Click reaction with Azide B | Suzuki coupling with Boronic Acid Y | Pyrazole-Triazole-Aryl (B-Y) |

| ... | ... | ... |

| Click reaction with Azide N | Suzuki coupling with Boronic Acid Z | Pyrazole-Triazole-Aryl (N-Z) |

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. The presence of two distinct and highly reactive functional groups on a stable heterocyclic core provides chemists with a versatile platform for the construction of a wide range of complex molecules. From the synthesis of novel fused heterocyclic systems to the development of advanced materials for optoelectronics and catalysis, and its application in supramolecular chemistry and combinatorial library generation, this building block continues to enable significant advancements across the chemical sciences. The ongoing exploration of the reactivity of this compound and its derivatives promises to unlock even more innovative applications in the future.

Theoretical and Computational Investigations of 4 Bromo 5 Ethynyl 1 Methyl 1h Pyrazole

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of 4-bromo-5-ethynyl-1-methyl-1H-pyrazole are fundamental to its reactivity. Key parameters that define its electronic structure include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, and electron affinity.

Table 1: Hypothetical Electronic Structure Parameters

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Indicates the ability to donate an electron. | |

| LUMO Energy | Indicates the ability to accept an electron. | |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability. researchgate.net | |

| Ionization Potential | Energy required to remove an electron. |

Note: The values in this table are placeholders and would require specific quantum chemical calculations to be determined accurately.

Reaction Mechanism Elucidation through Computational Chemistry

Density Functional Theory (DFT) is a powerful computational tool for elucidating reaction mechanisms at the molecular level. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a detailed understanding of the reaction pathways.

For this compound, DFT studies could be employed to investigate various reactions, such as nucleophilic substitution at the bromine-bearing carbon, electrophilic addition to the ethynyl (B1212043) group, or metal-catalyzed cross-coupling reactions at the C-Br or C-H (ethynyl) bonds. Computational models can predict the most favorable reaction sites and the stereochemical outcomes of these transformations. For instance, the Sonogashira coupling, a common reaction for terminal alkynes, could be modeled to understand the catalytic cycle and the role of the pyrazole (B372694) scaffold.

Conformational Analysis, Tautomerism, and Aromaticity Assessment of the Pyrazole Ring

The three-dimensional structure and conformational flexibility of a molecule are critical to its function. For this compound, conformational analysis would primarily focus on the rotation of the ethynyl group. However, given the linear nature of the ethynyl moiety, significant conformational isomers are not expected.

Tautomerism is a characteristic feature of certain pyrazole derivatives, involving the migration of a proton between the two nitrogen atoms. However, in this compound, the presence of a methyl group on one of the nitrogen atoms (N1) quenches this annular tautomerism, as there is no mobile proton on the pyrazole ring nitrogens. researchgate.net

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can aid in the characterization of new compounds. For this compound, theoretical calculations can provide:

NMR Spectra: Prediction of 1H and 13C chemical shifts.

IR Spectra: Calculation of vibrational frequencies to identify characteristic functional group absorptions, such as the C≡C stretch of the ethynyl group and the C-Br stretch.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and the maximum absorption wavelength (λmax).

Reactivity descriptors derived from conceptual DFT, such as electrophilicity index, nucleophilicity index, and Fukui functions, can provide a quantitative measure of the reactivity of different sites within the molecule. These descriptors would help in predicting how this compound would interact with various reagents.

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Predicted Value/Range |

|---|---|---|

| 1H NMR | Chemical Shift (ppm) | Aromatic, Methyl, Ethynyl Protons |

| 13C NMR | Chemical Shift (ppm) | Pyrazole, Ethynyl Carbons |

| IR | Wavenumber (cm-1) | C≡C stretch, C-H (alkyne) stretch |

Note: The values in this table are placeholders and would require specific quantum chemical calculations to be determined accurately.

Solvation Models and Solvent Effects on Reactivity and Conformation

The surrounding solvent can significantly influence the reactivity and conformational preferences of a molecule. Computational solvation models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the properties of this compound.

These models can predict how the dipole moment, electronic structure, and reaction energy barriers change in solvents of varying polarity. For reactions involving charged intermediates or transition states, the choice of solvent can have a profound impact on the reaction rate and outcome. Computational studies incorporating solvent effects would provide a more realistic prediction of the chemical behavior of this compound in solution.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 5 Ethynyl 1 Methyl 1h Pyrazole and Its Derivatization Products

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 4-bromo-5-ethynyl-1-methyl-1H-pyrazole, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provides a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl, pyrazole (B372694) ring, and ethynyl (B1212043) protons. The N-methyl protons would appear as a singlet, typically in the range of δ 3.5-4.0 ppm. The pyrazole ring proton (H3) would also be a singlet, with a chemical shift influenced by the adjacent bromine and nitrogen atoms. The ethynyl proton, being attached to a sp-hybridized carbon, would resonate as a singlet in a characteristic region.

¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, allows for the identification of all unique carbon atoms and their types (C, CH, CH₂, CH₃). The pyrazole ring carbons (C3, C4, and C5) would exhibit distinct chemical shifts due to the different substituents. The carbon attached to the bromine (C4) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The ethynyl carbons (C≡CH) would appear in their characteristic region of the spectrum. The N-methyl carbon would also be readily identifiable.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In the case of derivatives with adjacent protons, COSY would reveal their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals for the CH and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be crucial for confirming the substitution pattern on the pyrazole ring by showing correlations between the N-methyl protons and the pyrazole ring carbons (C3a and C7a), and between the pyrazole proton and neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons. For this molecule, NOESY could show correlations between the N-methyl protons and the pyrazole ring proton, confirming their spatial relationship.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| N-CH₃ | ~3.8 (s, 3H) | ~35.0 | C3a, C7a |

| C3-H | ~7.5 (s, 1H) | ~130.0 | C4, C5, C3a |

| C4-Br | - | ~95.0 | - |

| C5-C≡CH | - | ~115.0 | - |

| C5-C ≡CH | - | ~80.0 | - |

| C5-C≡C H | ~3.2 (s, 1H) | ~75.0 | C5 |

Note: The chemical shift values are predictions based on known data for similar pyrazole structures and are subject to experimental verification.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A sharp, weak band around 3300 cm⁻¹ would be indicative of the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch would appear as a weak to medium absorption in the range of 2100-2140 cm⁻¹. The C-H stretching vibrations of the methyl group and the pyrazole ring would be observed in the 2850-3100 cm⁻¹ region. The pyrazole ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to be found in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy often provides complementary information to IR spectroscopy. The C≡C triple bond, being a relatively nonpolar bond, is expected to show a strong signal in the Raman spectrum, which can be very useful for its identification. The symmetric vibrations of the pyrazole ring are also often more intense in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| ≡C-H | Stretching | ~3300 |

| C≡C | Stretching | ~2120 |

| C-H (methyl, ring) | Stretching | 2850-3100 |

| C=N, C=C (ring) | Stretching | 1400-1600 |

| C-Br | Stretching | <700 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₆H₅BrN₂), the expected monoisotopic mass would be calculated with high precision. The presence of bromine would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, leading to two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity.

Fragmentation Analysis: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can also provide valuable structural information through the analysis of fragmentation patterns. Common fragmentation pathways for pyrazole derivatives may include the loss of the methyl group, the ethynyl group, or the bromine atom. The fragmentation pattern would help to confirm the connectivity of the different functional groups within the molecule.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, this technique would provide precise bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the pyrazole ring and the geometry of the substituents. Furthermore, the crystal packing analysis would reveal any intermolecular interactions, such as hydrogen bonds (if applicable in derivatives) or π-π stacking interactions between the pyrazole rings, which govern the solid-state architecture. While no specific crystal structure for this exact compound is readily available in the public domain, analysis of related pyrazole structures suggests a planar pyrazole ring. nih.govresearchgate.net

UV-Visible Spectroscopy and Circular Dichroism for Electronic Transitions and Chirality (if applicable to derivatives)

UV-Visible Spectroscopy: The UV-Visible spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would show absorption bands corresponding to electronic transitions within the molecule. Pyrazole and its derivatives typically exhibit π → π* transitions. nih.govnih.gov The substitution pattern on the pyrazole ring, including the bromo and ethynyl groups, would influence the position and intensity of these absorption maxima (λ_max).

Circular Dichroism (CD) Spectroscopy: Circular Dichroism spectroscopy is a powerful technique for studying chiral molecules. While this compound itself is not chiral, derivatives could be synthesized that contain stereocenters. For such chiral derivatives, CD spectroscopy would be essential for determining their absolute configuration and studying their chiroptical properties.

Derivatization Strategies and Analogue Synthesis Based on 4 Bromo 5 Ethynyl 1 Methyl 1h Pyrazole

Systematic Modification of the Ethynyl (B1212043) Group for Diverse Alkyne Derivatives

The terminal ethynyl group is a versatile handle for a variety of chemical transformations, enabling the introduction of a wide range of substituents. Key strategies include carbon-carbon bond-forming reactions and cycloadditions.

Cross-Coupling Reactions: The Sonogashira coupling is a paramount reaction for the derivatization of terminal alkynes. organic-chemistry.org This palladium-catalyzed reaction with aryl or vinyl halides allows for the direct installation of aromatic, heteroaromatic, or vinylic moieties at the C5 position. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction conditions are generally mild and tolerate a wide array of functional groups.

Homocoupling Reactions: The Glaser coupling, an oxidative homocoupling of terminal alkynes catalyzed by copper salts, can be employed to synthesize symmetrical 1,3-diynes. organic-chemistry.orgrsc.org This reaction provides a straightforward method to dimerize the pyrazole (B372694) scaffold, leading to larger, more complex structures.

Cycloaddition Reactions: The ethynyl group is an excellent participant in cycloaddition reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the facile synthesis of 1,2,3-triazoles by reacting the alkyne with an organic azide. nih.govnih.gov This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions.

Mannich-type Reactions: The Mannich reaction offers a pathway to introduce aminomethyl groups adjacent to the alkyne. This three-component reaction involves the terminal alkyne, an aldehyde (such as formaldehyde), and a secondary amine, typically in the presence of a copper catalyst, to yield propargylamines.

| Reaction Type | Reagents/Catalysts | Product Type | Key Features |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, Amine base | Aryl/Vinyl-substituted Alkynes | Versatile C-C bond formation. |

| Glaser Coupling | Cu(I) or Cu(II) salt, Oxidant (e.g., O2) | Symmetrical 1,3-Diynes | Dimerization of the pyrazole scaffold. |

| CuAAC (Click Chemistry) | Organic Azide, Cu(I) catalyst | 1,4-disubstituted 1,2,3-Triazoles | Highly efficient and regioselective. nih.govnih.gov |

| Mannich Reaction | Aldehyde, Secondary Amine, Cu catalyst | Propargylamines | Introduction of aminomethyl functionality. |

Systematic Modification of the Bromo Group for Varied Substitutions

The bromine atom at the C4 position serves as a versatile leaving group, primarily for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse array of carbon and heteroatom substituents.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromopyrazole with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov A wide range of aryl, heteroaryl, and vinyl groups can be introduced at the C4 position using this method. The reaction generally exhibits high functional group tolerance. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the C4 position. nih.govwikipedia.org The choice of palladium catalyst and ligand is crucial and depends on the nature of the amine. nih.gov This reaction provides access to a variety of 4-aminopyrazole derivatives.

Ullmann Condensation: The Ullmann reaction is a copper-catalyzed coupling that can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. organic-chemistry.org This reaction allows for the introduction of alkoxy, aryloxy, amino, and thioether functionalities at the C4 position by reacting the bromopyrazole with the corresponding alcohol, amine, or thiol.

| Reaction Type | Reagents/Catalysts | Product Type | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron reagent, Pd catalyst, Base | 4-Aryl/Vinyl-pyrazoles | Versatile C-C bond formation with high functional group tolerance. nih.govnih.gov |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base, Ligand | 4-Aminopyrazoles | Formation of C-N bonds. nih.govwikipedia.org |

| Ullmann Condensation | Alcohol/Amine/Thiol, Cu catalyst, Base | 4-Alkoxy/Amino/Thio-pyrazoles | Formation of C-O, C-N, or C-S bonds. organic-chemistry.org |

Diversification at the Pyrazole Nitrogen Atom (N-alkylation or N-acylation beyond the methyl group)